molecular formula C28H30N6 B11636979 1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile

1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile

Cat. No.: B11636979
M. Wt: 450.6 g/mol
InChI Key: DEBJGOFEDHOZEC-UHFFFAOYSA-N
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Description

1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrahydroquinoxaline core substituted with dimethylaminophenyl groups and dicarbonitrile functionalities, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoxaline core, followed by the introduction of dimethylaminophenyl groups through nucleophilic substitution reactions. The final step involves the addition of dicarbonitrile groups under controlled conditions to ensure the stability and purity of the compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced tetrahydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The dimethylaminophenyl groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The dicarbonitrile groups may also play a role in the compound’s biological activity by participating in redox reactions and forming reactive intermediates.

Comparison with Similar Compounds

1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE can be compared with similar compounds, such as:

    4-{bis[4-(dimethylamino)phenyl]methyl}phenol: This compound has a similar dimethylaminophenyl substitution but lacks the tetrahydroquinoxaline core and dicarbonitrile groups.

    Methanone, bis[4-(dimethylamino)phenyl]: This compound features dimethylaminophenyl groups but differs in its core structure and functional groups. The uniqueness of 1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE lies in its combination of the tetrahydroquinoxaline core, dimethylaminophenyl groups, and dicarbonitrile functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N6

Molecular Weight

450.6 g/mol

IUPAC Name

1,4-bis[[4-(dimethylamino)phenyl]methyl]-2,3-dihydroquinoxaline-6,7-dicarbonitrile

InChI

InChI=1S/C28H30N6/c1-31(2)25-9-5-21(6-10-25)19-33-13-14-34(20-22-7-11-26(12-8-22)32(3)4)28-16-24(18-30)23(17-29)15-27(28)33/h5-12,15-16H,13-14,19-20H2,1-4H3

InChI Key

DEBJGOFEDHOZEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(C3=C2C=C(C(=C3)C#N)C#N)CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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